![molecular formula C19H17ClN2O4S2 B2504662 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate CAS No. 1396811-01-0](/img/structure/B2504662.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a heterocyclic compound . It has a molecular weight of 240.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is “1-(4-chloro-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2" .Physical And Chemical Properties Analysis
The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized using this chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of phenyl sulfonyl pyrazoline derivatives, testing them for their antimicrobial effects, which showed promising results (Shah et al., 2014). Similarly, Prajapati et al. (2014) created novel azetidinones, revealing their effectiveness against a range of bacterial and fungal strains (Prajapati & Thakur, 2014).
Antimicrobial Agent Development
B'Bhatt and Sharma (2017) developed a series of thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents against various bacterial strains, including Mycobacterium tuberculosis, and fungal strains like Candida albicans (B'Bhatt & Sharma, 2017). Naik and Desai (2006) explored the rapid synthesis of heterocyclic Schiff bases and azetidinones under microwave irradiation, noting their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Naik & Desai, 2006).
Pharmacological Investigations
Research by ArockiaBabu et al. (2009) and Mistry and Desai (2006) involved the synthesis of azetidin-2-one derivatives with a focus on their pharmacological properties, particularly as COX-2 inhibitors, showcasing their potential in medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009); (Mistry & Desai, 2006).
Antiviral and Anticancer Research
The compound has also been a part of antiviral and anticancer research. For example, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, noting some compounds' anti-tobacco mosaic virus activity (Chen et al., 2010). Hussein et al. (2020) synthesized thiazolidinone and azetidinone analogues, assessing their activity against multidrug-resistant strains and cancer cell lines, emphasizing their potential in developing novel therapeutic agents (Hussein et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a benzothiazole moiety are known to have diverse biological activities . They often target enzymes or receptors in the body, but the specific target would depend on the exact structure of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, some have anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins .
Eigenschaften
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
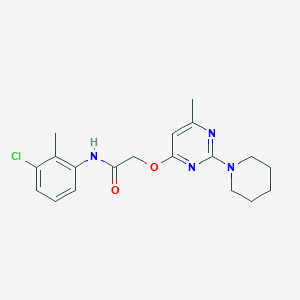
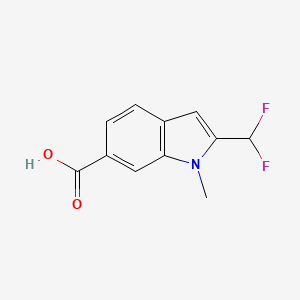
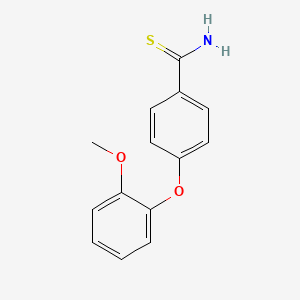
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
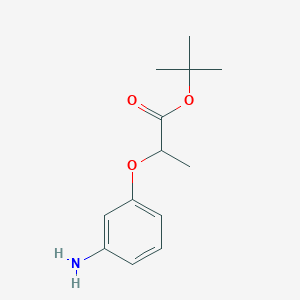

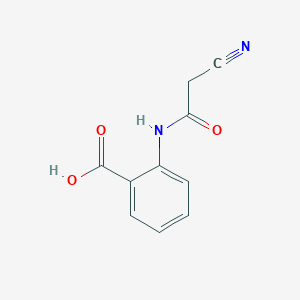
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)